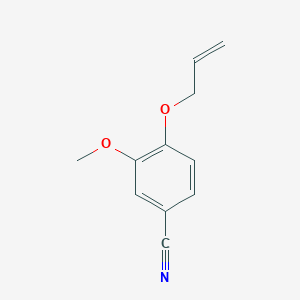

4-(Allyloxy)-3-methoxybenzonitrile

Übersicht

Beschreibung

4-(Allyloxy)-3-methoxybenzonitrile, also known as AMB-N-4, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, organic synthesis, and material science.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

4-(Allyloxy)-3-methoxybenzonitrile has been utilized in the synthesis and characterization of poly(N-acyl or N-aroyl ethylenimines), which include polymers with various pendant functional groups. These polymers, particularly when synthesized from 4-allyloxy and 4-methoxy phenyl oxazolines, have demonstrated properties like crystallinity and birefringence. Their melting points vary depending on the mole fraction of the constituent monomers. Additionally, these polymers have been modified to enhance their bonding with metal surfaces, with potential applications in anticorrosion treatments for various steel types (Cai & Litt, 1996).

Spectroscopy and Molecular Structure

Studies involving 4-methoxybenzonitrile, a related compound, have explored hydrogen-bonded complexes in both ground and lowest triplet states using techniques like IR absorption, phosphorescence, and NMR spectroscopy. These studies help in understanding the interactions and electronic transitions in such compounds, which can be crucial for developing advanced materials and understanding molecular dynamics (Bocharov et al., 1998).

Dye-Sensitized Solar Cells

4-Methoxybenzonitrile has been studied for its application in dye-sensitized solar cells. Research has focused on its electronic structures and how they affect its performance as a dye sensitizer. The findings indicate that 4-methoxybenzonitrile can facilitate efficient electron transfer processes, which is a critical aspect of solar cell functionality (Prakasam et al., 2013).

Tyrosinase Inhibition

In the field of biochemistry, 4-methoxybenzonitrile has been identified as a novel mushroom tyrosinase inhibitor. This property makes it a potential candidate for applications in fields like dermatology, where tyrosinase inhibitors are used for skin lightening and treating hyperpigmentation (Nihei & Kubo, 2019).

Antioxidant Activity

There has been research into compounds derived from eugenol, which include structures similar to 4-(allyloxy)-3-methoxybenzonitrile, focusing on their antioxidant activities. These studies indicate potential applications in health and wellness products, leveraging their ability to inhibit oxidation processes (Hernawan et al., 2012).

Eigenschaften

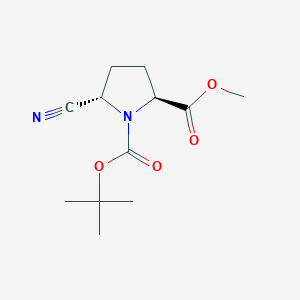

IUPAC Name |

3-methoxy-4-prop-2-enoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWLNVJXXFPKJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-methoxybenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640643.png)

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B6640651.png)

![1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide](/img/structure/B6640658.png)

![2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640660.png)

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6640684.png)

![6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640689.png)

![5-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640696.png)

![6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine](/img/structure/B6640711.png)